![molecular formula C14H18N2O4S2 B2854129 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide CAS No. 2034538-04-8](/img/structure/B2854129.png)
3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines .
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological activities.
Isoxazole derivatives: Compounds with isoxazole rings are commonly found in many commercially available drugs and exhibit significant biological activities.
Uniqueness
The uniqueness of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-10-13(11(2)20-15-10)22(17,18)16-14(5-7-19-8-6-14)12-4-3-9-21-12/h3-4,9,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUNXPVPHZMJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)
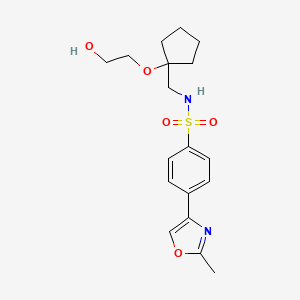
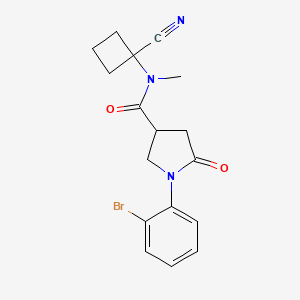
![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)
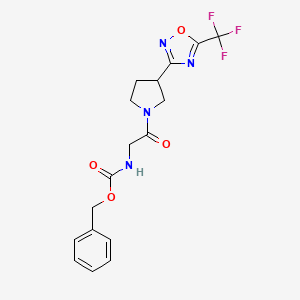
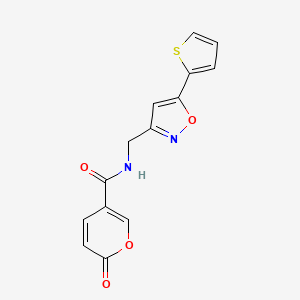
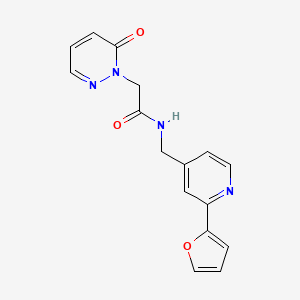
![N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2854063.png)
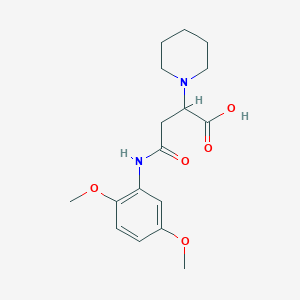
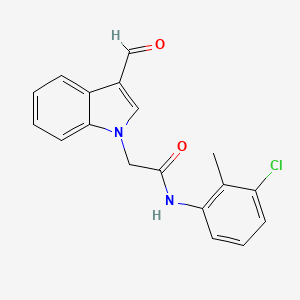
![(4-Amino-4-ethylpiperidin-1-yl)-[(3S,4S)-4-phenyloxan-3-yl]methanone;hydrochloride](/img/structure/B2854067.png)
![N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B2854068.png)
![1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2854069.png)
